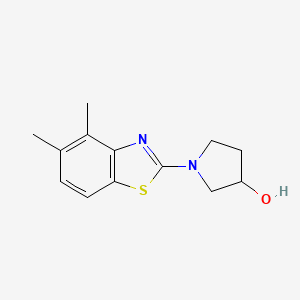

![molecular formula C14H14FN5S B6438263 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549056-09-7](/img/structure/B6438263.png)

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heterocyclic compounds like thiadiazoles and piperazines are prominent and diverse classes of organic compounds. They have been synthesized extensively due to their wide range of uses in medicinal chemistry . Fluorobenzenes are aromatic rings where one hydrogen atom is replaced by a fluorine atom, contributing to the unique properties of the compound.

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. Heterocyclic compounds like thiadiazoles and piperazines have been utilized for their biological activity . The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring contribute to low toxicity and in vivo stability .Scientific Research Applications

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme p38 MAPK, which is involved in the regulation of inflammation, cell death, and cell differentiation. It has also been studied for its potential as a ligand for the androgen receptor, which is involved in the regulation of male sexual development and the development of male secondary sexual characteristics. This compound has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,3,4-thiadiazole scaffold, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been reported to inhibit certain enzymes, leading to the disruption of specific biochemical pathways .

Biochemical Pathways

For example, some 1,3,4-thiadiazole derivatives have been found to inhibit certain enzymes, disrupting the normal functioning of the associated biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.

Advantages and Limitations for Lab Experiments

The use of 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a four-step reaction process. Another advantage is that it has a wide range of potential applications in scientific research, as it is an inhibitor of p38 MAPK, a ligand for the androgen receptor, and an inhibitor of acetylcholinesterase. One limitation is that its mechanism of action is still not fully understood, so its effects may not be completely predictable. Another limitation is that it is not widely available, as it is still in the early stages of research.

Future Directions

The potential future directions for 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile are numerous. One potential direction is to further study its mechanism of action and its effects on the body. Another potential direction is to develop more efficient methods of synthesis. Finally, another potential direction is to develop new applications for this compound, such as in drug development or as a treatment for diseases.

Synthesis Methods

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile can be synthesized through a four-step reaction process. First, 4-amino-1,2,5-thiadiazole is reacted with 1-bromo-3-fluoro-benzene in the presence of a base such as sodium hydroxide. This yields 3-fluoro-4-(1,2,5-thiadiazol-3-yl)benzonitrile. This compound is then reacted with piperazine to form 3-fluoro-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]benzonitrile. Finally, this compound is reacted with methyl iodide to form this compound.

properties

IUPAC Name |

3-fluoro-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-12(13)10-19-3-5-20(6-4-19)14-9-17-21-18-14/h1-2,7,9H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPBOJIOKUQLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6438181.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)

![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)

![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)

![3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438227.png)

![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438229.png)

![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one](/img/structure/B6438237.png)

![4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6438255.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)

![4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438273.png)

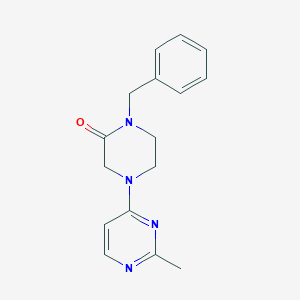

![4-(6-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438285.png)

![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)